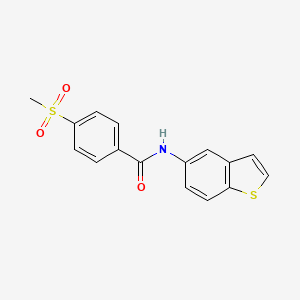
N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide” is a chemical compound with the molecular formula C16H13NO3S2 . It has a molecular weight of 331.4 g/mol . The compound is also known by other names such as “N-(1-benzothiophen-5-yl)-2-methanesulfonylbenzamide” and "N-(benzo[b]thiophen-5-yl)-2-(methylsulfonyl)benzamide" .
Molecular Structure Analysis
The InChI string of “N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide” is "InChI=1S/C16H13NO3S2/c1-22(19,20)15-5-3-2-4-13(15)16(18)17-12-6-7-14-11(10-12)8-9-21-14/h2-10H,1H3,(H,17,18)" . The Canonical SMILES is "CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3" .Physical And Chemical Properties Analysis
“N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide” has a topological polar surface area of 99.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 331.03368562 g/mol .Applications De Recherche Scientifique
Structure-Property Relationships in Organic Field Effect Transistors (OFETs)
Research has investigated the influence of BZP-based naphthalene oligomers on organic field effect transistor (OFET) performance. The position of substitution on the BZP ring affects the electronic structure, with α-position linked oligomers exhibiting excellent field-effect performances, including high mobility and a large on/off ratio .
Inhibitory Potential Against Microorganisms
Multicomponent reaction products involving BZP derivatives were examined for their inhibitory potential against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli, P. aeruginosa, and K. pneumoniae), and fungal species (A. niger and C. albicans) .
Mécanisme D'action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . In addition to these neuroprotective properties, this compound also promotes neurite outgrowth .
Biochemical Pathways
It is known that the compound interacts with the amyloid-beta protein, which is central to the pathogenesis of alzheimer’s disease . The compound’s neuroprotective properties and its ability to promote neurite outgrowth suggest that it may influence pathways related to neuronal survival and growth .
Result of Action
The primary result of the action of N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide is the prevention of neurodegeneration induced by Amyloid-beta protein . This suggests that the compound could potentially slow the progression of Alzheimer’s disease. Additionally, the compound promotes neurite outgrowth, which could have implications for neuronal health and function .
Propriétés
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-22(19,20)14-5-2-11(3-6-14)16(18)17-13-4-7-15-12(10-13)8-9-21-15/h2-10H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQKIYYTBYJKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)

![3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2369459.png)

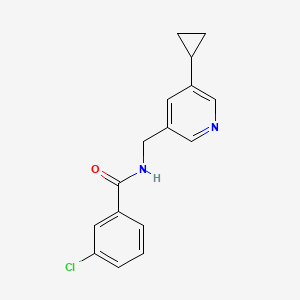

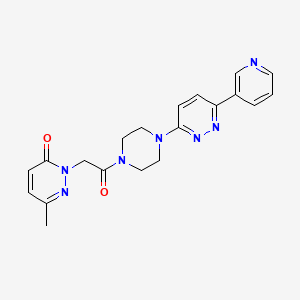
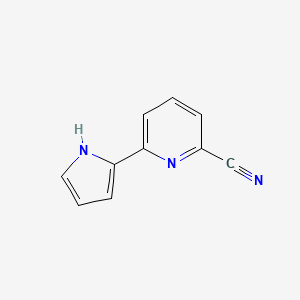
![9-Imino-10-(4-methyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2369473.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)

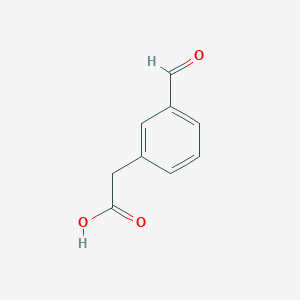
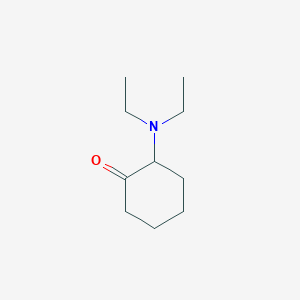
![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)